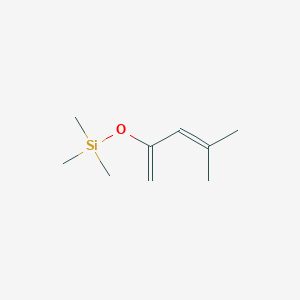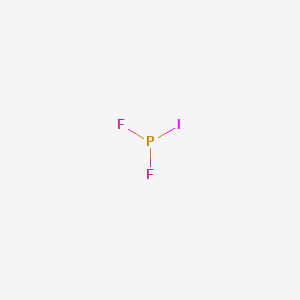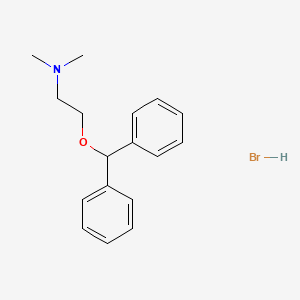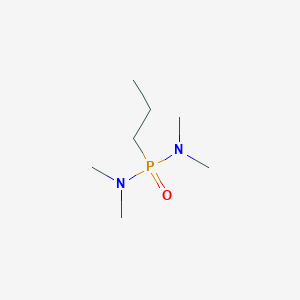
Platinum--tungsten (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum–tungsten (2/1) is a bimetallic compound consisting of platinum and tungsten in a 2:1 ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The combination of platinum and tungsten enhances the catalytic activity and stability of the compound, making it an excellent candidate for use in fuel cells, catalysis, and other advanced technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing platinum–tungsten (2/1) involves the use of galvanic replacement on amorphous tungsten nanoparticles. In this process, carbon-supported platinum–tungsten bimetallic nanoparticles are prepared by etching tungsten nanoparticles with a platinum precursor. This method does not require the use of surfactants, and the resulting nanoparticles are uniformly loaded on the carbon support .
Another method involves the hydrothermal synthesis of tungsten disulfide (WS₂) followed by doping with platinum using a platinum chloride solution. This method produces platinum-doped tungsten disulfide hollow spheres, which exhibit excellent catalytic activity for hydrogen evolution reactions .
Industrial Production Methods
Industrial production of platinum–tungsten (2/1) typically involves large-scale synthesis using methods similar to those described above. The choice of method depends on the desired properties of the final product and the specific application. For example, the hydrothermal method may be preferred for applications requiring high catalytic activity, while the galvanic replacement method may be used for applications requiring uniform nanoparticle distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum–tungsten (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the presence of platinum and tungsten, which enhance the reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving platinum–tungsten (2/1) include hydrogen, oxygen, and various organic molecules. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although some reactions may require elevated temperatures or pressures.
Major Products Formed
The major products formed from reactions involving platinum–tungsten (2/1) depend on the specific reaction conditions and reagents used. For example, in hydrogen evolution reactions, the major product is hydrogen gas, while in oxidation reactions, the major products may include various oxides of platinum and tungsten .
Applications De Recherche Scientifique
Platinum–tungsten (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution and ethanol oxidation reactions. .
Biology: Platinum–tungsten (2/1) is used in biological research to study the effects of bimetallic nanoparticles on cellular processes.
Medicine: The compound is being explored for its potential use in cancer therapy.
Industry: Platinum–tungsten (2/1) is used in various industrial applications, including fuel cells and catalysis.
Mécanisme D'action
The mechanism of action of platinum–tungsten (2/1) involves the interaction of the compound with various molecular targets and pathways. In catalytic reactions, the compound enhances the reactivity of the reactants by providing active sites for the reaction to occur. The presence of platinum and tungsten in the compound increases the number of active sites and improves the overall efficiency of the reaction .
In biological applications, the compound may interact with cellular components, such as DNA and proteins, to exert its effects. For example, platinum-containing compounds are known to bind to DNA and interfere with its replication, leading to cell death. The addition of tungsten may enhance these effects by increasing the stability and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Platinum–tungsten (2/1) can be compared with other bimetallic compounds, such as platinum–nickel and platinum–ruthenium. These compounds share some similarities, such as high catalytic activity and stability, but also have unique properties that make them suitable for different applications.
Platinum–nickel: This compound is known for its high catalytic activity in fuel cells and other electrochemical applications.
Platinum–ruthenium: This compound is commonly used in catalysis and has excellent stability and reactivity.
By comparing these compounds, it is clear that platinum–tungsten (2/1) offers a unique combination of high catalytic activity, stability, and cost-effectiveness, making it an attractive choice for various scientific and industrial applications.
Propriétés
Numéro CAS |
12402-30-1 |
|---|---|
Formule moléculaire |
Pt2W |
Poids moléculaire |
574.0 g/mol |
Nom IUPAC |
platinum;tungsten |
InChI |
InChI=1S/2Pt.W |
Clé InChI |
PLQTVGUTNMSBAC-UHFFFAOYSA-N |
SMILES canonique |
[W].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


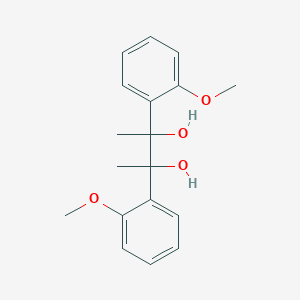

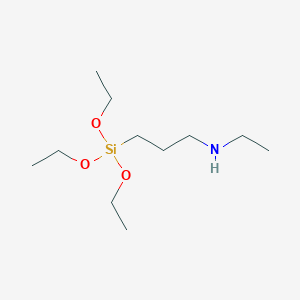
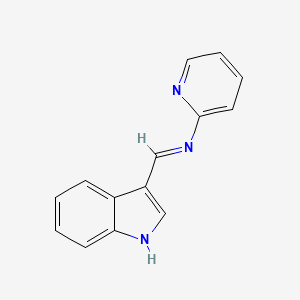
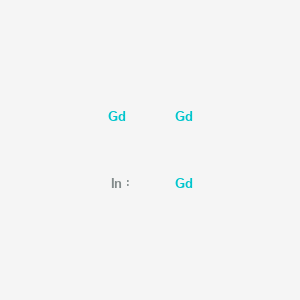
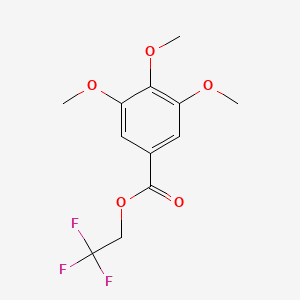
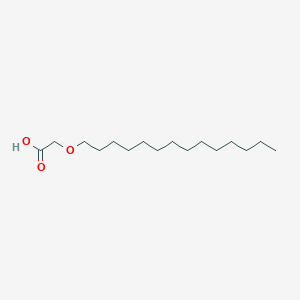
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
